molecular formula C14H22N2O B14777141 2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14777141
M. Wt: 234.34 g/mol
InChI Key: KWJPLAJNEMOXGN-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features an amide functional group, an isopropyl group, and a 3-methylbenzyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanoic acid, isopropylamine, and 3-methylbenzyl chloride.

    Amidation Reaction: The (S)-2-Aminopropanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with isopropylamine to form the intermediate amide.

    Alkylation: The intermediate amide is then alkylated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product, (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Oxidized amide derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted amide derivatives

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the isopropyl and benzyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-isopropyl-N-benzylpropanamide: Similar structure but lacks the methyl group on the benzyl ring.

    (S)-2-Amino-N-isopropyl-N-(4-methylbenzyl)propanamide: Similar structure but with the methyl group at the 4-position of the benzyl ring.

    (S)-2-Amino-N-isopropyl-N-(2-methylbenzyl)propanamide: Similar structure but with the methyl group at the 2-position of the benzyl ring.

Uniqueness

(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-7-5-6-11(3)8-13/h5-8,10,12H,9,15H2,1-4H3

InChI Key

KWJPLAJNEMOXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(C(C)C)C(=O)C(C)N

Origin of Product

United States

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